Lipophilicity and Polar Surface Area vs. 3-Acetylpyridine
3‑Acetyl‑3H‑pyridin‑2‑one exhibits a computed XLogP3‑AA of ‑0.3 and a topological polar surface area (TPSA) of 46.5 Ų [1]. In contrast, the structurally related but lactam‑lacking analog 3‑acetylpyridine displays an XLogP3 of 0.4 and a TPSA of 29.1 Ų [2]. This represents a 0.7‑unit decrease in LogP and a 17.4 Ų increase in TPSA for the pyridin‑2‑one derivative.
| Evidence Dimension | Lipophilicity (XLogP3) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3; TPSA = 46.5 Ų |
| Comparator Or Baseline | 3‑Acetylpyridine: XLogP3 = 0.4; TPSA = 29.1 Ų |
| Quantified Difference | ΔXLogP = -0.7; ΔTPSA = +17.4 Ų |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem release 2021.05.07) for target compound; XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2025.04.14) for comparator. |
Why This Matters
The substantially lower lipophilicity and larger polar surface area of 3‑acetyl‑3H‑pyridin‑2‑one translate to improved aqueous solubility and distinct hydrogen‑bonding capacity, critical parameters for fragment‑based drug design and lead optimization.
- [1] PubChem. (2026). 3-Acetyl-3H-pyridin-2-one. PubChem Compound Summary. Retrieved April 16, 2026. View Source
- [2] PubChem. (2026). 3-Acetylpyridine. PubChem Compound Summary. Retrieved April 16, 2026. View Source
